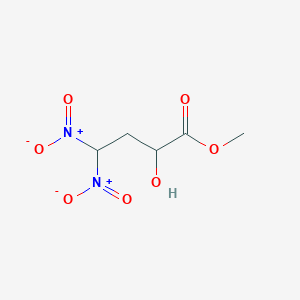
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester is an organic compound with the molecular formula C5H7N2O6 This compound is a derivative of butanoic acid, where the hydrogen atoms at the 2nd and 4th positions are replaced by hydroxy and dinitro groups, respectively, and the carboxylic acid group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester typically involves the nitration of 2-hydroxybutanoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the 4th position. The resulting dinitro compound is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration and esterification processes to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, can further purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: 2-oxo-4,4-dinitrobutanoic acid.
Reduction: 2-hydroxy-4,4-diaminobutanoic acid, methyl ester.
Substitution: 2-hydroxy-4,4-dinitrobutanoic acid.
Applications De Recherche Scientifique
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 2-hydroxy-, methyl ester: Lacks the nitro groups, making it less reactive in certain chemical reactions.
Butanoic acid, 2-hydroxy-2-methyl-, methyl ester: Contains an additional methyl group at the 2nd position, altering its steric and electronic properties.
2-Hydroxy-4-(methylthio)-butanoic acid: Contains a methylthio group instead of nitro groups, leading to different chemical reactivity and biological activity.
Uniqueness
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester is unique due to the presence of both hydroxy and dinitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
5857-64-7 |
|---|---|
Formule moléculaire |
C5H8N2O7 |
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
methyl 2-hydroxy-4,4-dinitrobutanoate |
InChI |
InChI=1S/C5H8N2O7/c1-14-5(9)3(8)2-4(6(10)11)7(12)13/h3-4,8H,2H2,1H3 |
Clé InChI |
HOOREUUOECCGTA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC([N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


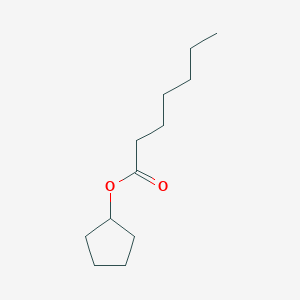

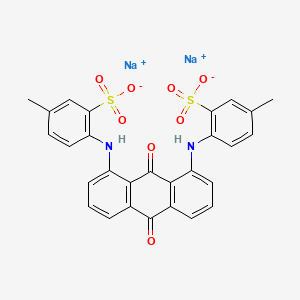
![N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine](/img/structure/B14730203.png)
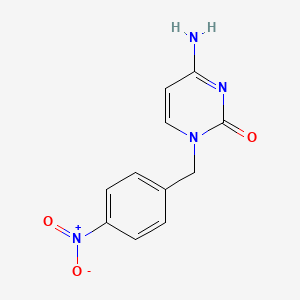
![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)
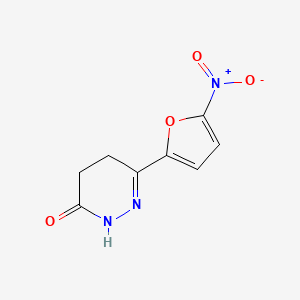
![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)


![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)

![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)
